molecular formula C13H16N2O2 B2366391 4-Benzoylpiperidine-1-carboxamide CAS No. 23656-25-9

4-Benzoylpiperidine-1-carboxamide

Cat. No. B2366391
CAS RN: 23656-25-9
M. Wt: 232.283
InChI Key: DHLJMSLCDKCVRA-UHFFFAOYSA-N
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Description

4-Benzoylpiperidine-1-carboxamide is a chemical compound with the CAS Number: 23656-25-9 . It has a molecular weight of 232.28 .


Synthesis Analysis

The synthesis of piperidine derivatives like this compound involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) .

It is stored at room temperature .

Scientific Research Applications

Biological and Chemical Properties

4-Benzoylpiperidine-1-carboxamide and its derivatives have been studied extensively for their biological and chemical properties. Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains and found that the positioning of these chains significantly influences their cytotoxic activities. Specifically, carboxamides attached to the terminal rings showed reasonable cytotoxic effects. Notably, one potent 1-carboxamide derivative demonstrated a significant growth delay against colon tumors in mice (Deady et al., 2000).

Biochemical Interactions and Therapeutic Potentials

A study by Krátký et al. (2020) on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides highlighted their potential as antimicrobial agents and enzyme inhibitors. These derivatives exhibited moderate inhibition against acetylcholinesterase and butyrylcholinesterase, with some compounds showing superior inhibition compared to the drug rivastigmine. Additionally, certain compounds in this study showed promising inhibitory effects against Mycobacterium tuberculosis and other mycobacteria (Krátký et al., 2020).

Molecular Structures and Synthetic Pathways

Broussy et al. (2005) investigated the molecular structure of 4-benzoylpyridine-3-carboxamide, revealing its unique cyclized hemiamidal structure. This structure serves as a model for understanding the action mechanism of the antituberculous drug Isoniazid (Broussy et al., 2005).

Medicinal Chemistry and Drug Design

Penning et al. (2010) developed phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors with excellent enzyme and cellular potency. One compound in particular, A-966492, showed remarkable in vivo efficacy in murine melanoma and breast cancer models (Penning et al., 2010).

Safety and Hazards

The safety information for 4-Benzoylpiperidine-1-carboxamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-benzoylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLJMSLCDKCVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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